Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-
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Overview
Description
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, is a compound that features a methanone group bonded to a phenyl ring substituted with a bromine atom and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for higher yields and efficiency. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. For example, the bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.
Scientific Research Applications
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group in the compound can interact with biological macromolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-bromophenyl)phenyl-: Similar structure but lacks the pyrrolidinyl group.
Methanone, (3-methylphenyl)phenyl-: Similar structure but has a methyl group instead of a bromine atom.
Uniqueness
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, is unique due to the presence of both the bromine atom and the pyrrolidinyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
834895-52-2 |
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Molecular Formula |
C17H16BrNO |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
(3-bromo-4-pyrrolidin-1-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H16BrNO/c18-15-12-14(17(20)13-6-2-1-3-7-13)8-9-16(15)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2 |
InChI Key |
JUXYZCBMFBGDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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